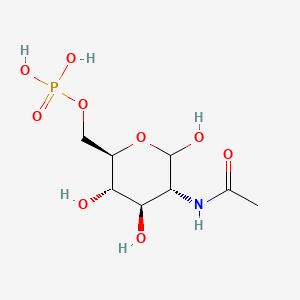

N-Acetyl-D-glucosamine 6-phosphate

Vue d'ensemble

Description

Le N-acétyl-D-glucosamine-6-phosphate est un dérivé de la glucosamine, un amino-sucre qui joue un rôle crucial dans le métabolisme des amino-sucres. C'est un intermédiaire dans la biosynthèse des amino-sucre-nucléotides et il est impliqué dans diverses voies métaboliques chez les organismes procaryotes et eucaryotes . Ce composé est essentiel pour l'assimilation de la N-acétylglucosamine, un monomère de la chitine, qui est un composant majeur des exosquelettes des arthropodes et des parois cellulaires des champignons .

Mécanisme D'action

Target of Action

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) primarily targets the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) . NagA is involved in the metabolism of amino sugars and is essential for the assimilation of GlcNAc . It plays a pivotal role in the normal growth and development of organisms .

Mode of Action

GlcNAc-6P interacts with its target NagA, triggering the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and subsequently re-activating the peptidoglycan biosynthesis process . This interaction renders the organism susceptible to β-lactam antibiotics . The activation of glycolysis by-products of GlcNAc catabolism also drives the re-sensitization process .

Biochemical Pathways

GlcNAc-6P is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize UDP-GlcNAc . The HBP is highly conserved across organisms and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

It is known that the compound is involved in glycoprotein metabolism . It is converted from endogenous N-acetylglucosamine (GlcNAc), a major component of complex carbohydrates, into GlcNAc 6-phosphate .

Result of Action

The action of GlcNAc-6P results in the re-sensitization of antibiotic-tolerant populations of bacteria to antibiotics . It also triggers the formation of the peptidoglycan precursor UDP-GlcNAc, which subsequently re-activates the peptidoglycan biosynthesis process . This makes the organism susceptible to β-lactam antibiotics .

Action Environment

The action of GlcNAc-6P is influenced by environmental factors such as nutrient availability . For instance, the presence of GlcNAc as a carbon source is required for the growth and survival of certain bacteria .

Analyse Biochimique

Biochemical Properties

N-Acetyl-D-glucosamine 6-phosphate is involved in several biochemical reactions. It is synthesized from N-acetyl-D-glucosamine by the enzyme N-acetyl-D-glucosamine kinase . This compound can be converted into glucosamine 6-phosphate and acetic acid by the enzyme putative N-acetylglucosamine-6-phosphate deacetylase . Additionally, this compound interacts with various enzymes, including glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase . These interactions are crucial for the regulation of metabolic pathways and the maintenance of cellular homeostasis.

Cellular Effects

This compound influences various cellular processes. It plays a significant role in protein glycosylation, glycolipid synthesis, and the formation of glycosaminoglycans . These processes are essential for maintaining cell structure, signaling, and metabolism. The compound also affects cell signaling pathways by modulating the levels of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is a key regulator of protein glycosylation . Alterations in the levels of this compound can impact gene expression and cellular metabolism, leading to various physiological effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific enzymes and biomolecules. The compound binds to enzymes such as glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase, facilitating their catalytic activities . These interactions result in the conversion of this compound into other metabolites, which are essential for cellular functions. Additionally, the compound can modulate enzyme activities through allosteric regulation, influencing metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of specific enzymes . Long-term studies have shown that this compound can impact cellular functions, such as protein glycosylation and metabolic regulation, over extended periods . These temporal effects are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance cellular functions, such as protein glycosylation and metabolic regulation . High doses may lead to toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in clinical applications.

Metabolic Pathways

This compound is involved in the hexosamine biosynthesis pathway, which utilizes substrates such as fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate (UTP) to synthesize UDP-GlcNAc . This pathway is crucial for the production of glycoproteins, glycolipids, and glycosaminoglycans, which are essential for cellular functions . The compound interacts with various enzymes, including glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase, to regulate metabolic flux and maintain cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound in various cellular compartments, including the cytoplasm and endoplasmic reticulum . The distribution of this compound is essential for its role in protein glycosylation and metabolic regulation.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum . This localization is crucial for its activity and function in protein glycosylation and metabolic regulation. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its proper function within the cell .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le N-acétyl-D-glucosamine-6-phosphate peut être synthétisé par phosphorylation de la N-acétyl-D-glucosamine à l'aide de kinases spécifiques. La réaction implique généralement l'utilisation d'adénosine triphosphate (ATP) comme donneur de phosphate et est catalysée par la N-acétylglucosamine kinase .

Méthodes de production industrielle : La production industrielle de N-acétyl-D-glucosamine-6-phosphate implique souvent des procédés de fermentation microbienne. Des souches spécifiques de bactéries ou de levures possédant les machines enzymatiques nécessaires sont cultivées dans des milieux contenant de la N-acétyl-D-glucosamine. Le composé est ensuite extrait et purifié du bouillon de fermentation .

Analyse Des Réactions Chimiques

Types de réactions : Le N-acétyl-D-glucosamine-6-phosphate subit plusieurs types de réactions chimiques, notamment :

Désacétylation : Catalysée par la N-acétylglucosamine-6-phosphate désacétylase, conduisant à la formation de glucosamine-6-phosphate et d'acétate.

Isomérisation : Catalysée par la glucosamine-6-phosphate isomérase, convertissant la glucosamine-6-phosphate en fructose-6-phosphate.

Réactifs et conditions communs :

Désacétylation : Nécessite l'enzyme N-acétylglucosamine-6-phosphate désacétylase et de l'eau comme réactif.

Isomérisation : Nécessite l'enzyme glucosamine-6-phosphate isomérase.

Principaux produits :

Désacétylation : Produit de la glucosamine-6-phosphate et de l'acétate.

Isomérisation : Produit du fructose-6-phosphate et un ion ammonium.

4. Applications de la recherche scientifique

Le N-acétyl-D-glucosamine-6-phosphate a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le N-acétyl-D-glucosamine-6-phosphate exerce ses effets par le biais de plusieurs mécanismes :

Composés similaires :

Glucosamine-6-phosphate : Un produit direct de la désacétylation du N-acétyl-D-glucosamine-6-phosphate.

Fructose-6-phosphate : Un produit de l'isomérisation de la glucosamine-6-phosphate.

N-acétylglucosamine : Le composé parent dont le N-acétyl-D-glucosamine-6-phosphate est dérivé.

Unicité : Le N-acétyl-D-glucosamine-6-phosphate est unique en raison de son rôle d'intermédiaire dans la biosynthèse des amino-sucre-nucléotides et de son implication dans de multiples voies métaboliques. Sa capacité à subir des réactions de désacétylation et d'isomérisation en fait un composé polyvalent dans la recherche biochimique .

Applications De Recherche Scientifique

N-acetyl-D-glucosamine-6-phosphate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Glucosamine-6-phosphate: A direct product of the deacetylation of N-acetyl-D-glucosamine-6-phosphate.

Fructose-6-phosphate: A product of the isomerization of glucosamine-6-phosphate.

N-acetylglucosamine: The parent compound from which N-acetyl-D-glucosamine-6-phosphate is derived.

Uniqueness: N-acetyl-D-glucosamine-6-phosphate is unique due to its role as an intermediate in the biosynthesis of amino-sugar-nucleotides and its involvement in multiple metabolic pathways. Its ability to undergo deacetylation and isomerization reactions makes it a versatile compound in biochemical research .

Activité Biologique

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P) is a significant metabolite involved in various biological processes, particularly in the metabolism of amino sugars and the synthesis of essential biomolecules. This article provides a detailed overview of its biological activity, including enzymatic functions, metabolic pathways, and implications in health and disease.

1. Metabolic Pathways and Enzymatic Reactions

This compound is synthesized from N-acetyl-D-glucosamine by the enzyme N-acetyl-D-glucosamine kinase. This compound can be further deacetylated by N-acetylglucosamine-6-phosphate deacetylase (NagA) into glucosamine 6-phosphate and acetate, which plays a crucial role in various metabolic pathways including glycolysis and peptidoglycan biosynthesis .

1.1 Key Enzymatic Reactions

-

Synthesis :

-

Deacetylation :

These reactions are pivotal for the recycling of cell wall components in bacteria and contribute to the biosynthesis of lipopolysaccharides and peptidoglycans, essential for maintaining cell integrity .

2.1 Role in Health

This compound is involved in several physiological processes:

- Cell Wall Biosynthesis : It is crucial for the synthesis of peptidoglycan, a major component of bacterial cell walls, influencing bacterial growth and survival .

- Energy Metabolism : The conversion of GlcNAc-6-P into glucosamine 6-phosphate feeds into glycolysis, providing energy and metabolic intermediates necessary for cellular functions .

2.2 Implications in Disease

Research indicates that abnormalities in GlcNAc-6-P metabolism may be linked to metabolic disorders such as Salla disease, characterized by impaired sialic acid metabolism . Additionally, studies have shown that GlcNAc-6-P levels can influence cancer cell metabolism, particularly in hepatocellular carcinoma, where altered enzymatic activity affects energy production pathways .

3.1 Metabolomics Studies

Recent metabolomics studies highlight the significance of GlcNAc-6-P in bacterial responses to antibiotic treatments. For instance, a study demonstrated that treatment with polymyxin B significantly reduced levels of GlcNAc-6-P, impacting peptidoglycan biosynthesis and suggesting a potential target for enhancing antibiotic efficacy .

3.2 Enzymatic Activity Variations

Variations in NagA activity have been observed in different organisms, indicating its evolutionary importance. For example, E. coli's NagA can bind divalent cations essential for its enzymatic function, showcasing the biochemical adaptability of this enzyme across species .

4. Data Summary

The following table summarizes key findings related to this compound:

5. Conclusion

This compound plays a vital role in various biological processes, particularly in amino sugar metabolism and cell wall synthesis. Its enzymatic transformations are crucial not only for microbial physiology but also have significant implications for human health and disease states. Ongoing research continues to uncover its multifaceted roles in metabolism and potential therapeutic applications.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGMHAYQAZFZDJ-RTRLPJTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161941 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18191-20-3 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18191-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.